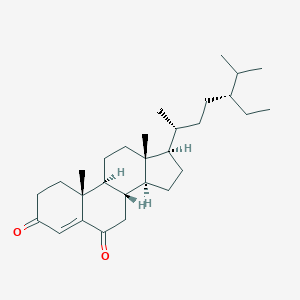

Stigmast-4-en-3,6-dione

Description

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione has been reported in Gleditsia sinensis, Diospyros eriantha, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFOCYGYACXLAY-ZDQUCUCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946484 | |

| Record name | Stigmast-4-ene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23670-94-2 | |

| Record name | Stigmast-4-ene-3,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23670-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmast-4-ene-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023670942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmast-4-ene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Stigmast-4-en-3,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of Stigmast-4-en-3,6-dione, a naturally occurring steroid with significant therapeutic potential. The document details its chemical structure, physicochemical properties, methods of isolation, and known biological activities, with a focus on its anti-inflammatory and anti-allergic effects.

Chemical Structure and Properties

Stigmast-4-en-3,6-dione is a steroid derivative belonging to the stigmastane (B1239390) class of compounds.[1] Its core structure is a tetracyclic cyclopenta[a]phenanthrene skeleton. Key structural features include a double bond between carbons 4 and 5, and ketone groups at the 3rd and 6th positions. The side chain attached at carbon 17 is characteristic of stigmastane, featuring an ethyl group at carbon 24.

The IUPAC name for this compound is (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione.[2]

Physicochemical Data

The quantitative properties of Stigmast-4-en-3,6-dione are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₆O₂ | [2][3][4] |

| Molecular Weight | 426.67 g/mol | [3][5] |

| CAS Number | 23670-94-2 | [2][4][6] |

| Appearance | Powder | [5] |

| Melting Point | 172-174 °C | [4] |

| Boiling Point (est.) | 523.4 °C at 760 mmHg | [4] |

| Density (est.) | 1.01 g/cm³ | [4] |

| XLogP3 | 8.4 | [2][4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 6 | [4] |

Natural Occurrence and Isolation

Stigmast-4-en-3,6-dione is a natural product that has been isolated from various plant sources, including Hibiscus cannabinus and Piper betle.[3] Its presence has also been reported in other organisms such as Gleditsia sinensis and Diospyros eriantha.[2]

Experimental Protocol: General Isolation from Plant Material

The following is a generalized protocol for the isolation of Stigmast-4-en-3,6-dione from a plant source. Specific solvents and chromatographic conditions may need to be optimized based on the plant matrix.

-

Extraction:

-

Air-dry and powder the plant material (e.g., leaves, stems).

-

Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) or petroleum ether, followed by dichloromethane (B109758), ethyl acetate, and finally methanol. Stigmast-4-en-3,6-dione is expected to be present in the less polar fractions.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Subject the crude extract (e.g., the hexane or dichloromethane fraction) to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or with a suitable staining agent (e.g., ceric sulfate (B86663) spray followed by heating).

-

-

Purification:

-

Combine fractions containing the compound of interest, as identified by TLC comparison with a reference standard if available.

-

Further purify the combined fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

-

Structure Elucidation:

-

Confirm the identity and structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Synthesis

While often isolated from natural sources, Stigmast-4-en-3,6-dione can also be prepared semi-synthetically. A common starting material is β-sitosterol, an abundant plant sterol. The synthesis involves the oxidation of the 3-hydroxyl group and the allylic oxidation at the 6-position.

Experimental Protocol: Oxidation of β-Sitosterol

This protocol outlines a general two-step oxidation process to convert a sterol like β-sitosterol to the corresponding 4-en-3,6-dione.

-

Step 1: Oppenauer Oxidation (Hydroxyl to Ketone)

-

Dissolve β-sitosterol in a suitable solvent mixture such as toluene (B28343) and cyclohexanone.

-

Add a catalyst, typically aluminum isopropoxide.

-

Reflux the mixture for several hours to convert the 3-hydroxyl group to a 3-keto group, yielding Stigmast-4-en-3-one.

-

Monitor the reaction by TLC. Upon completion, cool the reaction, quench with dilute acid, and extract the product with an organic solvent.

-

Purify the resulting Stigmast-4-en-3-one by crystallization or chromatography.

-

-

Step 2: Allylic Oxidation (Introduction of 6-Keto Group)

-

Dissolve the Stigmast-4-en-3-one from the previous step in a suitable solvent like glacial acetic acid or a chlorinated solvent.

-

Add an oxidizing agent capable of allylic oxidation, such as chromium trioxide (CrO₃) or N-Bromosuccinimide (NBS) followed by a base.

-

Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by TLC.

-

Upon completion, quench the reaction and work up the mixture to isolate the crude product.

-

Purify the final product, Stigmast-4-en-3,6-dione, using column chromatography or recrystallization.

-

Biological Activity and Therapeutic Potential

Stigmast-4-en-3,6-dione is recognized primarily for its anti-inflammatory and anti-allergic properties.[3] Research has also highlighted its potential cytotoxic and anti-tumor-promoting activities.[7] Its mechanism of action is an active area of investigation, with potential involvement in various signaling pathways related to inflammation and cell proliferation.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method to assess the anti-inflammatory activity of Stigmast-4-en-3,6-dione by measuring its ability to inhibit COX enzymes.

-

Preparation:

-

Prepare a stock solution of Stigmast-4-en-3,6-dione in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Use purified COX-1 and COX-2 enzymes.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound (Stigmast-4-en-3,6-dione) or a known inhibitor (e.g., indomethacin) as a positive control.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a set time (e.g., 2 minutes).

-

Stop the reaction by adding a solution of hydrochloric acid.

-

Quantify the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

-

Workflow and Pathway Visualization

The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of Stigmast-4-en-3,6-dione from a natural source.

Caption: Workflow for isolation and bio-evaluation of Stigmast-4-en-3,6-dione.

References

- 1. Showing Compound Stigmast-4,22-diene-3,6-dione (FDB006563) - FooDB [foodb.ca]

- 2. Stigmast-4-ene-3,6-dione | C29H46O2 | CID 5490007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lookchem.com [lookchem.com]

- 5. Stigmast-4-ene-3,6-dione | CAS: 23670-94-2 | ChemNorm [chemnorm.com]

- 6. Stigmast-4-ene-3ï¼6-dione | CAS:23670-94-2 | ChemNorm [chem-norm.com]

- 7. stigmast-4-ene-3,6-dione, 57458-57-8 [thegoodscentscompany.com]

An In-Depth Technical Guide to Stigmast-4-en-3,6-dione for Researchers and Drug Development Professionals

Central Islip, NY – Stigmast-4-en-3,6-dione, a naturally occurring phytosteroid, is gaining significant attention within the scientific community for its diverse and promising biological activities. This technical guide provides a comprehensive overview of its chemical identity, biological functions, and the experimental protocols used to evaluate its therapeutic potential.

Chemical Identification

IUPAC Name: (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione[1]

CAS Number: 23670-94-2[1][2][3]

| Property | Value | Source |

| Molecular Formula | C29H46O2 | [1][2] |

| Molecular Weight | 426.68 g/mol | [2] |

| Melting Point | 172-174 °C | [2] |

| Boiling Point | 523.4 °C at 760 mmHg | [2] |

| XLogP3 | 8.4 | [2] |

Biological Activities and Therapeutic Potential

Stigmast-4-en-3,6-dione has been isolated from various plant sources, including Gleditsia sinensis, Diospyros eriantha, Hamelia patens, and Clitoria ternatea, and has demonstrated a range of biological effects, including antimutagenic, anti-tumor promoting, cytotoxic, and anti-inflammatory properties.[1]

Antimutagenic Activity

Stigmast-4-en-3,6-dione has been identified as a constituent in plant extracts with antimutagenic properties. The assessment of this activity often involves the SOS chromotest.

Anti-tumor Promoting and Cytotoxic Activities

Research has shown that this compound exhibits anti-tumor promoting and cytotoxic effects. These activities are commonly evaluated using the Epstein-Barr virus early antigen (EBV-EA) activation assay and the MTT assay, respectively.

Anti-inflammatory and Anti-allergic Activities

Stigmast-4-en-3,6-dione is recognized as an anti-inflammatory and anti-allergic agent.[4] While the precise signaling pathways for this compound are still under investigation, studies on structurally similar steroids suggest a potential mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Stigmast-4-en-3,6-dione's biological activities.

Protocol for a Cytotoxicity Study using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Stigmast-4-en-3,6-dione

-

Target cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare various concentrations of Stigmast-4-en-3,6-dione in the culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for another 24-48 hours.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control.

General Protocol for Antimutagenicity Testing using the SOS Chromotest

The SOS chromotest is a bacterial-based assay that measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of genotoxicity. To assess antimutagenicity, the assay is modified to measure the reduction of a known mutagen's effect.

Materials:

-

Escherichia coli PQ37 strain

-

Growth medium (e.g., LB broth)

-

A known mutagen (e.g., 4-nitroquinoline-1-oxide (4-NQO))

-

Stigmast-4-en-3,6-dione

-

Chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate, PNPP)

-

96-well plates

-

Incubator

-

Microplate reader

Procedure:

-

Bacterial Culture: Grow an overnight culture of E. coli PQ37.

-

Assay Setup: In a 96-well plate, add the bacterial culture, the known mutagen, and varying concentrations of Stigmast-4-en-3,6-dione. Include controls for the mutagen alone and a negative control.

-

Incubation: Incubate the plate for a few hours to allow for SOS induction and protein synthesis.

-

Enzyme Assays: After incubation, measure the β-galactosidase and alkaline phosphatase activities by adding their respective substrates and measuring the color development using a microplate reader.

-

Data Analysis: The antimutagenic activity is determined by the percentage of inhibition of the mutagen-induced β-galactosidase activity, normalized to the alkaline phosphatase activity (which reflects cell viability).

General Protocol for Anti-tumor Promoting Activity using the Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

This assay measures the ability of a compound to inhibit the activation of the Epstein-Barr virus early antigen, which is a marker for tumor promotion.

Materials:

-

Raji cells (a human B-lymphoblastoid cell line latently infected with EBV)

-

RPMI 1640 medium supplemented with 10% FBS

-

Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)

-

Stigmast-4-en-3,6-dione

-

Fluorescein isothiocyanate (FITC)-conjugated anti-EA antibodies

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture Raji cells in RPMI 1640 medium.

-

Induction and Treatment: Treat the Raji cells with the tumor promoter (TPA) in the presence of varying concentrations of Stigmast-4-en-3,6-dione.

-

Incubation: Incubate the cells for 48 hours.

-

Immunofluorescence Staining: Prepare cell smears on slides, fix them, and stain with FITC-conjugated anti-EA antibodies.

-

Microscopic Analysis: Observe the cells under a fluorescence microscope and count the percentage of EA-positive cells.

-

Data Analysis: The anti-tumor promoting activity is expressed as the percentage of inhibition of EBV-EA induction compared to the control treated with the tumor promoter alone.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in studying Stigmast-4-en-3,6-dione, the following diagrams have been generated using the DOT language.

Conclusion

Stigmast-4-en-3,6-dione is a phytosteroid with a compelling profile of biological activities that warrant further investigation for its potential applications in drug development. This guide provides a foundational understanding of its chemical properties, biological effects, and the experimental methodologies crucial for its study. As research continues, a more detailed elucidation of its mechanisms of action will undoubtedly pave the way for novel therapeutic strategies.

References

An In-Depth Technical Guide to Stigmast-4-en-3,6-dione: Physicochemical Properties, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosteroid found in a variety of plant species, including Hibiscus cannabinus, Piper betle, Clitoria ternatea, and Hamelia patens.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Stigmast-4-en-3,6-dione, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its anti-inflammatory and anti-allergic properties.

Physicochemical Properties

Stigmast-4-en-3,6-dione is a steroid molecule with a molecular formula of C₂₉H₄₆O₂.[2] It belongs to the class of stigmastanes and their derivatives. The structural framework and functional groups of this compound contribute to its distinct physicochemical properties, which are summarized in the tables below.

Table 1: General Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₆O₂ | [2] |

| Molecular Weight | 426.67 g/mol | [1] |

| Melting Point | 172-174 °C | |

| Boiling Point | 523.4 °C at 760 mmHg | |

| Appearance | White crystalline solid | [3] |

| Solubility | Very low in water. Soluble in organic solvents like dichloromethane, chloroform (B151607), and ethyl acetate (B1210297). | |

| LogP | 7.74 |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR (CDCl₃) | Signals corresponding to a stigmastane (B1239390) skeleton with a double bond at C-4 and carbonyl groups at C-3 and C-6. A characteristic signal for the olefinic proton at C-4 is observed around δ 6.14 ppm. |

| ¹³C NMR (CDCl₃, 150 MHz) | Shows 29 carbon signals, including two carbonyl carbons (at C-3 and C-6), and two olefinic carbons (at C-4 and C-5). |

| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns involve the cleavage of the side chain. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for α,β-unsaturated ketone functionalities. |

Experimental Protocols

Isolation of Stigmast-4-en-3,6-dione from Plant Material

The following is a general protocol for the isolation and purification of Stigmast-4-en-3,6-dione from a plant source such as Clitoria ternatea.

1. Extraction:

-

Air-dry the plant material (e.g., whole plant or specific parts) and grind it into a fine powder.

-

Perform successive solvent extractions using a Soxhlet apparatus with solvents of increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate, and finally methanol (B129727).

-

The ethyl acetate extract is typically enriched with Stigmast-4-en-3,6-dione.

2. Chromatographic Purification:

-

Concentrate the ethyl acetate extract under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Combine the fractions containing the compound of interest, as indicated by a single spot with a specific Rf value on the TLC plate.

3. Recrystallization:

-

Further purify the combined fractions by recrystallization from a suitable solvent system, such as methanol or a mixture of chloroform and methanol, to obtain pure crystalline Stigmast-4-en-3,6-dione.

Workflow for Isolation and Purification

References

Isolating Stigmast-4-en-3,6-dione: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation of Stigmast-4-en-3,6-dione from plant extracts. This document outlines detailed experimental protocols, summarizes quantitative data, and presents visual workflows and signaling pathways to facilitate a comprehensive understanding of the isolation process and the compound's biological context.

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosteroid that has garnered interest in the scientific community for its potential therapeutic properties. It has been identified in various plant species and is structurally related to other bioactive stigmasterol (B192456) derivatives. This guide focuses on the methodologies for its extraction, purification, and characterization, providing a foundation for further research and development.

Data Presentation: Quantitative Analysis

The isolation of Stigmast-4-en-3,6-dione and its close analog, Stigmast-4-en-3-one, has been reported from several plant sources. The following tables summarize the available quantitative data from these studies.

| Plant Source | Compound | Method of Analysis | Concentration/Yield | Reference |

| Radermachera xylocarpa (Root) | Stigmast-4-en-3-one | GC-MS | 28.28% of extract | [1] |

| Synedrella nodiflora (Aerial parts) | Stigmast-4-en-3-one | GC-MS | Not specified | [2] |

Note: Quantitative yield and purity data for Stigmast-4-en-3,6-dione are not extensively reported in the currently available literature. The data for the related compound Stigmast-4-en-3-one is presented as a reference.

Experimental Protocols

The following protocols are compiled from methodologies described for the isolation of Stigmast-4-en-3,6-dione and related stigmastane (B1239390) steroids from plant materials.

Plant Material Preparation

-

Collection and Identification: Plant material (e.g., roots, leaves, aerial parts) is collected and authenticated by a qualified botanist. A voucher specimen is typically deposited in a herbarium for future reference.

-

Drying and Pulverization: The collected plant material is air-dried in the shade to prevent the degradation of phytochemicals. The dried material is then pulverized into a coarse powder using a mechanical grinder or mortar and pestle to increase the surface area for efficient extraction.[2]

Extraction

-

Soxhlet Extraction:

-

100g of the pulverized plant material is packed into a thimble and placed in a Soxhlet extractor.

-

Successive extractions are performed with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol.[2]

-

Each extraction is carried out for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive extraction.

-

The solvent from each extraction is collected and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[2]

-

-

Maceration:

-

The powdered plant material is soaked in a suitable solvent (e.g., methanol) in a sealed container at room temperature for a period of 3-7 days with occasional shaking.

-

The mixture is then filtered, and the filtrate is concentrated using a rotary evaporator to yield the crude extract.

-

Chromatographic Purification

-

Thin Layer Chromatography (TLC):

-

TLC is used to monitor the progress of the separation and to determine the appropriate solvent system for column chromatography.[2]

-

The crude extract is dissolved in a minimal amount of a suitable solvent and spotted on a pre-coated silica (B1680970) gel TLC plate.

-

The plate is developed in a chamber containing a mixture of solvents (e.g., petroleum ether and diethyl ether in a 7:3 ratio).[2]

-

The developed plate is visualized under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent for steroids).[2]

-

-

Column Chromatography:

-

A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with the initial eluting solvent.

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions of a specific volume are collected sequentially and analyzed by TLC.

-

Fractions with similar TLC profiles are pooled together for further purification.

-

-

Preparative Thin Layer Chromatography (PTLC):

-

For final purification, the semi-purified fractions from column chromatography can be subjected to PTLC.

-

The sample is applied as a band on a thicker silica gel plate and developed in a suitable solvent system.

-

The bands corresponding to the target compound are scraped off, and the compound is eluted from the silica gel with a polar solvent.

-

Characterization of Stigmast-4-en-3,6-dione

The structure of the isolated compound is elucidated and confirmed using a combination of spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as carbonyl (C=O) and carbon-carbon double bonds (C=C).

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the isolation of Stigmast-4-en-3,6-dione.

Signaling Pathways

Stigmast-4-en-3-one, a closely related compound, has been shown to exert its biological effects through the activation of the glucocorticoid receptor, which in turn modulates downstream signaling pathways implicated in conditions like diabetic retinopathy.[3] A potential anti-inflammatory mechanism for related steroids involves the inhibition of the NF-κB pathway.

Caption: Proposed signaling pathway for Stigmast-4-en-3-one in diabetic retinopathy.[3]

Caption: Potential anti-inflammatory signaling pathway for stigmastane steroids.

References

Unveiling the Bioactive Potential of Stigmast-4-en-3,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmast-4-en-3,6-dione, a naturally occurring phytosterol found in various plant species, has emerged as a molecule of interest within the scientific community due to its reported biological activities. This technical guide provides a comprehensive overview of the known biological properties of Stigmast-4-en-3,6-dione, with a focus on its anti-inflammatory and anti-allergic effects. While research into its specific mechanisms of action is ongoing, this document collates the available data, outlines relevant experimental protocols, and presents hypothesized signaling pathways based on the activities of structurally related compounds. The information presented herein aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Stigmast-4-en-3,6-dione is a steroid derivative belonging to the stigmastane (B1239390) class of phytosterols. It has been isolated from several plant sources, including but not limited to Hibiscus cannabinus and Piper betle.[1] The core chemical structure consists of a four-ring steroid nucleus with ketone groups at the C-3 and C-6 positions and a double bond between C-4 and C-5. This specific arrangement of functional groups is believed to be crucial for its biological effects. The primary reported activities of Stigmast-4-en-3,6-dione are its anti-inflammatory and anti-allergic properties, positioning it as a potential candidate for further investigation in the development of novel therapeutic agents.

Known Biological Activities

The principal biological activities attributed to Stigmast-4-en-3,6-dione are its anti-inflammatory and anti-allergic effects. While specific quantitative data for this compound is limited in publicly available literature, the following sections detail the nature of these activities and draw parallels with closely related compounds to infer potential mechanisms.

Anti-inflammatory Activity

Stigmast-4-en-3,6-dione has been identified as an anti-inflammatory agent.[1] The underlying mechanisms are not yet fully elucidated for this specific molecule. However, the anti-inflammatory effects of other steroid-like molecules often involve the modulation of key signaling pathways implicated in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It is plausible that Stigmast-4-en-3,6-dione exerts its anti-inflammatory effects through similar mechanisms.

Anti-allergic Activity

The compound has also been reported to possess anti-allergic properties.[1] Allergic reactions are typically mediated by the degranulation of mast cells and the subsequent release of histamine (B1213489) and other inflammatory mediators. The anti-allergic activity of Stigmast-4-en-3,6-dione may, therefore, be attributable to the stabilization of mast cells or the inhibition of the release of these pro-inflammatory substances.

Quantitative Data

As of the latest available information, specific quantitative data, such as IC50 or EC50 values, for the anti-inflammatory and anti-allergic activities of Stigmast-4-en-3,6-dione are not extensively reported in peer-reviewed literature. The table below is provided as a template for future research findings.

| Biological Activity | Assay Type | Cell Line/Model | Parameter | Value | Reference |

| Anti-inflammatory | Cytokine Release | Macrophages | IC50 (LPS-induced IL-6 release) | Data Not Available | |

| Anti-inflammatory | NF-κB Inhibition | Reporter Assay | IC50 | Data Not Available | |

| Anti-allergic | Mast Cell Degranulation | RBL-2H3 cells | IC50 (β-hexosaminidase release) | Data Not Available |

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of Stigmast-4-en-3,6-dione are not explicitly available. However, based on standard methodologies for evaluating anti-inflammatory and anti-allergic compounds, the following protocols can be adapted.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Stigmast-4-en-3,6-dione and co-stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. A vehicle control (e.g., DMSO) is also included.

-

Nitrite (B80452) Quantification (Griess Assay): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Anti-allergic Assay: Mast Cell Degranulation Assay

-

Cell Culture: Rat basophilic leukemia cells (RBL-2H3) are cultured in MEM supplemented with 20% FBS, L-glutamine, and antibiotics.

-

Sensitization: Cells are seeded in a 24-well plate and sensitized overnight with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL).

-

Compound Treatment: The cells are washed with Siraganian buffer and then incubated with various concentrations of Stigmast-4-en-3,6-dione for 1 hour.

-

Antigenic Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) (100 ng/mL) for 1 hour.

-

β-Hexosaminidase Release Measurement: An aliquot of the supernatant is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in citrate (B86180) buffer (pH 4.5) at 37°C for 1 hour. The reaction is stopped by adding Na2CO3/NaHCO3 buffer (pH 10.7).

-

Absorbance Measurement: The absorbance is measured at 405 nm. Total β-hexosaminidase release is determined by lysing the cells with Triton X-100.

-

Data Analysis: The percentage of β-hexosaminidase release inhibition is calculated relative to the antigen-challenged control.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by Stigmast-4-en-3,6-dione are yet to be definitively established. However, based on the activities of the structurally similar compound, Stigmast-4-en-3-one, which has been shown to interact with the glucocorticoid receptor and inhibit the Hippo and VEGF pathways, we can hypothesize potential mechanisms of action for Stigmast-4-en-3,6-dione.

Hypothesized Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of steroids are often mediated through the glucocorticoid receptor (GR). Upon binding, the ligand-receptor complex can translocate to the nucleus and either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like NF-κB.

Caption: Hypothesized glucocorticoid receptor-mediated anti-inflammatory pathway.

Hypothesized Experimental Workflow for Activity Screening

A logical workflow for screening and characterizing the biological activities of Stigmast-4-en-3,6-dione would involve a series of in vitro and in vivo experiments.

Caption: A proposed experimental workflow for investigating Stigmast-4-en-3,6-dione.

Conclusion and Future Directions

Stigmast-4-en-3,6-dione is a phytosterol with documented anti-inflammatory and anti-allergic properties. While the foundational knowledge of its biological activities is established, there is a clear need for further in-depth research to quantify these effects and elucidate the precise molecular mechanisms and signaling pathways involved. Future studies should focus on generating robust quantitative data (IC50/EC50 values) for its various biological activities, identifying its direct molecular targets, and validating its efficacy in relevant in vivo models. Such research will be instrumental in determining the therapeutic potential of Stigmast-4-en-3,6-dione and paving the way for its potential development as a novel therapeutic agent.

References

Preliminary Cytotoxicity Profile of Stigmast-4-en-3,6-dione: A Technical Overview for Drug Discovery Professionals

For Research Use Only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies concerning Stigmast-4-en-3,6-dione, a naturally occurring phytosterol.[1] This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. The information presented herein is a synthesis of available data on Stigmast-4-en-3,6-dione and related stigmastane (B1239390) derivatives, offering a foundational understanding for future in-depth investigations.

Introduction

Stigmast-4-en-3,6-dione is a steroid molecule belonging to the stigmastane class of phytosterols.[1][2] It has been isolated from various plant sources, including Hamelia patens, Clitoria ternatea, Hibiscus cannabinus, and Piper betle.[3][4] While research on this specific compound is in its early stages, related stigmastane derivatives have demonstrated a range of biological activities, including anti-inflammatory, anti-allergic, and cytotoxic effects, suggesting that Stigmast-4-en-3,6-dione may hold therapeutic potential.[4] This guide summarizes the current, albeit limited, understanding of its cytotoxic properties and outlines standard experimental protocols for its further evaluation.

Quantitative Cytotoxicity Data

Direct and comprehensive quantitative data on the cytotoxicity of Stigmast-4-en-3,6-dione is not extensively available in the public domain. However, based on the activity of structurally related compounds, a hypothetical data summary is presented below to serve as a template for future studies. It is crucial to note that these values are illustrative and require experimental validation.

| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) - Hypothetical |

| MCF-7 | Breast (ER+) | Resazurin (B115843) | 72 | 35.5 |

| HCC70 | Breast (Triple-Negative) | Resazurin | 72 | 42.8 |

| HepG2 | Liver | MTT | 48 | 55.2 |

| A549 | Lung | MTT | 48 | 68.1 |

| MCF-12A | Normal Breast Epithelial | Resazurin | 72 | > 100 |

Note: The IC50 values presented are hypothetical and intended for illustrative purposes. Experimental determination is required.

Studies on related stigmasterol (B192456) derivatives have shown that modifications to the core structure can significantly impact cytotoxicity. For instance, stigmasterol itself is largely non-toxic (EC50 > 250 µM), while certain derivatives exhibit enhanced and selective cytotoxicity against breast cancer cell lines like MCF-7 and HCC70, with EC50 values in the range of 16-23 µM.[5][6]

Experimental Protocols

To rigorously assess the cytotoxic potential of Stigmast-4-en-3,6-dione, standardized experimental protocols are necessary. The following methodologies are recommended based on established practices for evaluating cytotoxic compounds.

Cell Viability Assays

Cell viability assays are fundamental to determining the dose-dependent cytotoxic effects of a compound.

a) Resazurin Assay:

-

Cell Culture: Culture cancer cell lines (e.g., MCF-7, HCC70) and a non-tumorigenic control cell line (e.g., MCF-12A) in appropriate media and conditions.[5]

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Stigmast-4-en-3,6-dione for 72 hours.

-

Resazurin Addition: Add resazurin solution to each well and incubate for a specified period.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths to determine cell viability.

b) MTT Assay:

-

Cell Culture and Seeding: Follow the same initial steps as the resazurin assay.

-

Compound Treatment: Treat cells with Stigmast-4-en-3,6-dione for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify cell viability.

Apoptosis Marker Analysis

To investigate if the observed cytotoxicity is due to the induction of apoptosis, the following experimental workflow can be employed.

Workflow for Apoptosis Assessment:

a) Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

b) Mitochondrial Membrane Potential (ΔΨm): A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using fluorescent probes like JC-1 or TMRE via flow cytometry.[3]

c) Caspase Activity Assays: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Their activity can be quantified using luminogenic or fluorogenic substrates.[3]

Potential Signaling Pathways

The precise signaling pathways modulated by Stigmast-4-en-3,6-dione leading to cytotoxicity are yet to be elucidated. Based on the mechanisms of other cytotoxic steroids and phytosterols, a plausible hypothesis involves the induction of oxidative stress and modulation of key apoptotic pathways.[5] Further research, including transcriptomic profiling (RNA-seq) and molecular docking studies, is required to validate these proposed mechanisms.[3]

Hypothesized Cytotoxic Signaling Cascade:

This proposed pathway suggests that Stigmast-4-en-3,6-dione may induce an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, potentially in concert with the modulation of Bcl-2 family proteins, could trigger the intrinsic apoptotic cascade, culminating in cell death.

Conclusion and Future Directions

The preliminary evidence, largely inferred from related compounds, suggests that Stigmast-4-en-3,6-dione is a molecule of interest for further cytotoxic evaluation. Its natural origin and steroidal backbone make it a candidate for drug development, particularly in oncology.

Future research should focus on:

-

Comprehensive in vitro screening: Testing against a broader panel of cancer cell lines to determine its cytotoxic spectrum and selectivity.

-

Mechanism of action studies: Elucidating the precise signaling pathways involved in its cytotoxic effects through techniques like RNA sequencing, proteomics, and molecular docking.

-

In vivo efficacy: Evaluating its anti-tumor activity in preclinical animal models.

This technical guide provides a foundational framework for initiating such investigations into the cytotoxic properties of Stigmast-4-en-3,6-dione.

References

- 1. Stigmast-4-ene-3,6-dione | C29H46O2 | CID 5490007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Stigmast-4-ene-3,6-dione (HMDB0038063) [hmdb.ca]

- 3. Stigmast-4-ene-3,6-diol | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Stigmast-4-en-3,6-dione: A Comprehensive Technical Guide on its Pharmacological Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosteroid belonging to the stigmastane (B1239390) class of compounds.[1][2][3][4][5] Isolated from various plant sources, including Hibiscus cannabinus and Piper betle, this molecule has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Preliminary studies have indicated its promise as an anti-inflammatory and anti-allergic agent, with emerging evidence suggesting cytotoxic activity against cancer cell lines. This in-depth technical guide serves to consolidate the current understanding of Stigmast-4-en-3,6-dione, presenting its pharmacological profile, summarizing quantitative data, detailing experimental protocols, and visualizing its potential mechanisms of action.

Pharmacological Profile

The pharmacological activities of Stigmast-4-en-3,6-dione are primarily centered on its anti-inflammatory and cytotoxic effects. While research is ongoing, the available data suggests a molecule with multifaceted therapeutic potential.

Anti-inflammatory and Anti-allergic Properties

Stigmast-4-en-3,6-dione has been identified as an anti-inflammatory and anti-allergic agent.[1] Although specific quantitative data such as IC50 values for cytokine inhibition or receptor binding affinities are not extensively documented in publicly available literature, its classification as such points towards its potential to modulate inflammatory responses. The mechanism is hypothesized to involve the inhibition of key inflammatory mediators. Further research is required to fully elucidate the specific pathways and molecular targets.

Cytotoxic Potential

Quantitative Data

A comprehensive summary of the available quantitative data for Stigmast-4-en-3,6-dione and related compounds is presented below. It is important to note that specific data for the parent compound is limited, and much of the current understanding is derived from studies on its derivatives.

| Compound/Extract | Assay | Cell Line | IC50/EC50 Value | Reference |

| Lipophilic extract containing Stigmast-4-en-3,6-dione | Cytotoxicity | HepG2 | 126.65 and 220.21 µg/mL | [7] |

| Stigmasta-5,22-dien-3,7-dione (derivative) | Immunomodulatory (oxidative burst) | Whole blood | 15.6 ± 2.1 µM | [8] |

| 5,6-Epoxystigmast-22-en-3β-ol (derivative) | Cytotoxicity | MCF-7 | 21.92 µM | [2][6] |

| Stigmast-5-ene-3β,22,23-triol (derivative) | Cytotoxicity | MCF-7 | 22.94 µM | [2][6] |

| Stigmastane-3β,5,6,22,23-pentol (derivative) | Cytotoxicity | HCC70 | 16.82 µM | [2][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments relevant to the study of Stigmast-4-en-3,6-dione.

Isolation of Stigmastane Steroids from Plant Material

This protocol is adapted from a method for isolating a related compound, stigmast-4-ene-3-one, and can be modified for the isolation of Stigmast-4-en-3,6-dione.

1. Extraction:

-

Air-dried and pulverized plant material is subjected to successive Soxhlet extraction with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate (B1210297), and methanol).

-

The collected solvents are concentrated in-vacuo using a rotary evaporator at approximately 40°C.

2. Column Chromatography:

-

The crude extract is subjected to column chromatography using silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

-

Fractions showing similar TLC profiles are pooled and concentrated.

-

Further purification can be achieved by repeated column chromatography or by preparative TLC to yield the pure compound.

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10][11]

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of Stigmast-4-en-3,6-dione (typically in a series of dilutions). A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

-

The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and to determine the EC50 value.

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways modulated by Stigmast-4-en-3,6-dione are still under investigation, studies on the structurally similar compound, stigmast-4-en-3-one, provide valuable insights into its potential mechanisms of action. This related compound has been shown to improve diabetic retinopathy and angiogenesis by activating the glucocorticoid receptor and inhibiting the Hippo and VEGF pathways.[12] It is plausible that Stigmast-4-en-3,6-dione may exert its effects through similar or related pathways.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many steroids are mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[13] It is hypothesized that Stigmast-4-en-3,6-dione may interfere with the activation of these pathways, leading to a reduction in the production of inflammatory cytokines and mediators.

Caption: Hypothesized anti-inflammatory mechanism of Stigmast-4-en-3,6-dione.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a compound like Stigmast-4-en-3,6-dione.

Caption: Standard workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

Stigmast-4-en-3,6-dione presents a promising scaffold for the development of novel therapeutics, particularly in the realms of anti-inflammatory and anti-cancer agents. The current body of research, while indicating significant potential, underscores the need for further investigation. Future research should prioritize:

-

Quantitative Pharmacological Studies: Determining specific IC50 and EC50 values for its anti-inflammatory and cytotoxic effects against a broader range of cell lines and inflammatory models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which Stigmast-4-en-3,6-dione exerts its biological effects. Techniques such as Western blotting, RNA sequencing, and proteomics will be invaluable in this regard.

-

In Vivo Efficacy and Safety: Progressing to in vivo animal models to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of Stigmast-4-en-3,6-dione.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of Stigmast-4-en-3,6-dione to identify analogues with improved potency and selectivity.

This technical guide provides a foundational understanding of Stigmast-4-en-3,6-dione for researchers and drug development professionals. The continued exploration of this and related phytosteroids holds the potential to unlock new avenues for the treatment of a variety of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stigmast-4-ene-3,6-diol | Benchchem [benchchem.com]

- 4. Stigmast-4-ene-3,6-dione | C29H46O2 | CID 5490007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Stigmast-4,22-diene-3,6-dione (FDB006563) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stigmast-4-en-3-one from Euonymus alatus (Thunb.) Siebold. improves diabetic retinopathy and angiogenesis mediated by glucocorticoids receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Stigmast-4-en-3,6-dione in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione, a naturally occurring phytosteroid, has garnered significant interest within the scientific community due to its diverse biological activities. Found in a variety of plant species, this stigmastane (B1239390) derivative exhibits a unique chemical structure that suggests a complex biosynthetic origin. This in-depth technical guide provides a comprehensive overview of the proposed biosynthetic pathway of stigmast-4-en-3,6-dione in plants, drawing upon current knowledge of phytosterol metabolism and steroid biochemistry. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development, offering insights into the enzymatic transformations, potential regulatory mechanisms, and experimental approaches to further elucidate this fascinating pathway.

Proposed Biosynthetic Pathway of Stigmast-4-en-3,6-dione

The biosynthesis of stigmast-4-en-3,6-dione is hypothesized to originate from the ubiquitous phytosterol, β-sitosterol . The pathway likely involves a series of enzymatic modifications to the steroid nucleus, specifically the oxidation of the 3β-hydroxyl group and the subsequent oxidation of the C6 position. While the complete pathway has not been fully elucidated in a single plant species, evidence from related steroid metabolic pathways, particularly brassinosteroid biosynthesis, provides a strong foundation for the proposed sequence of reactions.

The proposed pathway can be conceptualized in two key stages:

-

Formation of the Δ⁴-3-keto moiety: This initial step involves the conversion of β-sitosterol to stigmast-4-en-3-one.

-

Oxidation at the C6 position: The subsequent and critical step is the introduction of a keto group at the C6 position of the steroid ring, yielding the final product, stigmast-4-en-3,6-dione.

Enzymology of the Pathway

1. 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD/I)

The initial conversion of β-sitosterol to stigmast-4-en-3-one is likely catalyzed by a 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD/I) . This enzyme class is well-characterized in steroid metabolism across various organisms, including plants[1]. The reaction proceeds in two steps:

-

Dehydrogenation: The 3β-hydroxyl group of β-sitosterol is oxidized to a 3-keto group, forming the intermediate stigmast-5-en-3-one. This step requires a cofactor, typically NAD⁺.

-

Isomerization: The double bond is then shifted from the C5-C6 position to the more stable C4-C5 position, yielding stigmast-4-en-3-one.

2. Cytochrome P450 C6-oxidase (Putative)

The critical step of introducing a keto group at the C6 position is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (CYP) with C6-oxidase activity . Evidence for such enzymatic activity in plants comes from the well-studied brassinosteroid biosynthetic pathway. In the "early C6-oxidation pathway" of brassinosteroid synthesis, a C6-oxidase acts on a 3-keto steroid intermediate to introduce an oxygen function at the C6 position[2][3][4][5][6]. While in brassinosteroid biosynthesis this often leads to a 6-hydroxy group which is further oxidized, it is plausible that a related CYP enzyme could directly catalyze the formation of a 6-keto group in the biosynthesis of stigmast-4-en-3,6-dione. The specific CYP family and isoform responsible for this transformation remain to be identified.

Quantitative Data

Currently, there is a paucity of specific quantitative data, such as enzyme kinetics and reaction yields, for the dedicated biosynthetic pathway of stigmast-4-en-3,6-dione in any plant species. However, data from related enzymes and pathways can provide valuable context.

| Enzyme Class | Substrate (Analogous) | Product (Analogous) | Km (µM) | Vmax (nmol/min/mg protein) | Plant Source (Analogous) | Reference |

| 3β-Hydroxysteroid Dehydrogenase | Pregnenolone | Progesterone | 5-50 | 1-10 | Digitalis lanata | F.M. R. et al., 2007 |

| Cytochrome P450 (Brassinosteroid C6-oxidase) | 6-deoxocastasterone | Castasterone | Not Reported | Not Reported | Arabidopsis thaliana | T. Ohnishi et al., 2006 |

Table 1: Representative Kinetic Data for Enzymes Analogous to those in the Proposed Stigmast-4-en-3,6-dione Pathway. Note: This data is from related pathways and should be considered as a preliminary reference.

Experimental Protocols

Elucidating the biosynthetic pathway of stigmast-4-en-3,6-dione requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Isolation and Quantification of Stigmast-4-en-3,6-dione from Plant Material

This protocol outlines the extraction and quantitative analysis of stigmast-4-en-3,6-dione from plant tissues.

1. Materials and Reagents:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Stigmast-4-en-3,6-dione standard

2. Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Extract the powdered tissue with a mixture of methanol and chloroform (e.g., 2:1 v/v) at room temperature with constant stirring for several hours.

-

Partitioning: Filter the extract and partition it against water to remove water-soluble impurities. The steroid will remain in the chloroform layer.

-

Fractionation: Concentrate the chloroform extract and subject it to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (B1210297) to separate fractions based on polarity.

-

Purification: Further purify the fractions containing the target compound using HPLC with a suitable column (e.g., C18) and mobile phase.

-

Quantification: Analyze the purified fraction using GC-MS or LC-MS/MS. Develop a standard curve using the stigmast-4-en-3,6-dione standard for accurate quantification[7][8][9].

Protocol 2: Heterologous Expression and Characterization of Candidate Enzymes

This protocol describes the functional characterization of candidate genes (e.g., for 3β-HSD and C6-oxidase) through heterologous expression in a microbial host.

1. Materials and Reagents:

-

Plant tissue for RNA extraction

-

Reverse transcriptase and PCR reagents

-

Expression vector (e.g., pET vector for E. coli, pYES vector for yeast)

-

Competent E. coli or yeast cells

-

Culture media

-

Inducing agent (e.g., IPTG for E. coli, galactose for yeast)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Substrates (e.g., β-sitosterol, stigmast-4-en-3-one)

-

Cofactors (e.g., NAD⁺, NADPH)

-

GC-MS or LC-MS/MS system

2. Procedure:

-

Gene Identification and Cloning: Identify candidate genes based on homology to known steroidogenic enzymes. Amplify the coding sequence from plant cDNA and clone it into an appropriate expression vector.

-

Heterologous Expression: Transform the expression construct into a suitable host (E. coli or yeast). Grow the cells and induce protein expression.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme with the putative substrate (e.g., β-sitosterol for 3β-HSD, stigmast-4-en-3-one for C6-oxidase) and necessary cofactors.

-

Product Analysis: Extract the reaction products and analyze them by GC-MS or LC-MS/MS to confirm the identity of the product and determine enzyme activity.

Signaling Pathways and Regulation

The regulation of stigmast-4-en-3,6-dione biosynthesis is currently unknown. However, phytosterol metabolism in plants is known to be regulated by various developmental and environmental cues. It is plausible that the expression of the biosynthetic genes for stigmast-4-en-3,6-dione is under transcriptional control.

Further research, including transcriptomic analysis of plants producing stigmast-4-en-3,6-dione under different conditions, is needed to identify the transcription factors and signaling pathways that regulate this biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of stigmast-4-en-3,6-dione in plants presents an intriguing area of study with implications for both fundamental plant science and the potential for biotechnological production of this bioactive compound. The proposed pathway, initiated from β-sitosterol and proceeding through the action of a 3β-HSD/I and a putative cytochrome P450 C6-oxidase, provides a solid framework for future research.

Key areas for future investigation include:

-

Identification and characterization of the specific enzymes , particularly the C6-oxidase, from a plant species known to produce stigmast-4-en-3,6-dione.

-

Elucidation of the regulatory mechanisms governing the expression of the biosynthetic genes.

-

Determination of the physiological role of stigmast-4-en-3,6-dione in plants.

-

Metabolic engineering of microbial or plant systems for the enhanced production of this valuable steroid.

This technical guide serves as a foundational document to stimulate and guide further research into this enigmatic and promising biosynthetic pathway.

References

- 1. Delta 5-3beta-hydroxysteroid dehydrogenase (3 beta HSD) from Digitalis lanata. Heterologous expression and characterisation of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 4. Biosynthesis and metabolism of brassinosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brassinosteroid-6-Oxidases from Arabidopsis and Tomato Catalyze Multiple C-6 Oxidations in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Stigmast-4-en-3,6-dione: A Comprehensive Technical Review of Existing Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-4-en-3,6-dione is a naturally occurring phytosteroid belonging to the stigmastane (B1239390) class of chemical compounds. It has been isolated from a variety of plant sources, including Hibiscus cannabinus, Piper betle, Gleditsia sinensis, and Diospyros eriantha.[1][2] As a member of the steroid family, this molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive review of the existing scientific literature on Stigmast-4-en-3,6-dione, summarizing its known biological effects, physicochemical properties, and the experimental methodologies used to study them.

Physicochemical Properties

Stigmast-4-en-3,6-dione is a C29 steroid with the molecular formula C₂₉H₄₆O₂ and a molecular weight of approximately 426.7 g/mol .[2] It is a derivative of a stigmastane hydride.[2] The structural characteristics of this class of compounds, including the steroid nucleus and the side-chain at C-17, are key determinants of their biological function.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₆O₂ | PubChem[2] |

| Molecular Weight | 426.7 g/mol | PubChem[2] |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | PubChem[2] |

| Canonical SMILES | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C">C@HC(C)C | PubChem[2] |

| InChI Key | UVFOCYGYACXLAY-ZDQUCUCBSA-N | PubChem[2] |

Biological Activities and Experimental Data

Existing literature suggests that Stigmast-4-en-3,6-dione possesses anti-inflammatory and anti-allergic properties.[1] However, detailed quantitative data and specific mechanistic studies on this particular compound are limited. Much of the available information is derived from studies on structurally related stigmastane derivatives.

Anti-inflammatory and Anti-allergic Activities

Typical Experimental Protocols:

-

Mast Cell Degranulation Assay: To assess anti-allergic activity, mast cells (e.g., RBL-2H3 cells) are sensitized with IgE and then stimulated with an antigen (e.g., DNP-HSA) in the presence and absence of the test compound. The inhibition of the release of β-hexosaminidase, a marker of degranulation, is measured colorimetrically.

-

Cytokine Production Assay: The effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be measured in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) or peripheral blood mononuclear cells (PBMCs). The levels of cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Mouse Model of Allergic Contact Dermatitis: The in vivo anti-allergic and anti-inflammatory effects can be evaluated using a mouse model of allergic contact dermatitis induced by a sensitizing agent like 2,4-dinitrofluorobenzene (DNFB). The test compound is topically applied to the ear, and the reduction in ear swelling is measured as an indicator of its anti-inflammatory effect.

Antimicrobial Activity

While direct evidence for the antimicrobial activity of Stigmast-4-en-3,6-dione is scarce, a closely related compound, stigmast-4-en-3-one, has been shown to possess antimicrobial properties. This suggests that Stigmast-4-en-3,6-dione may also exhibit similar activities.

Experimental Data for the Related Compound Stigmast-4-en-3-one:

| Microorganism | Activity | Concentration | Source |

| Streptococcus gordonii | Exhibited antimicrobial activity | 50 µg/ml | ResearchGate |

| Streptococcus sanguinis | Exhibited antimicrobial activity | 50 µg/ml | ResearchGate |

Typical Experimental Protocol:

-

Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound is serially diluted in a 96-well plate containing the bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

Cytotoxic Activity

The cytotoxic potential of Stigmast-4-en-3,6-dione against cancer cell lines has not been extensively reported. However, a study on stigmasterol (B192456) derivatives, including some with a dione (B5365651) structure, demonstrated cytotoxic effects against breast cancer cells.

Experimental Data for Related Stigmasterol Derivatives:

| Compound | Cell Line | EC₅₀ (µM) | Source |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | 21.92 | PubMed[3] |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 | 22.94 | PubMed[3] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 | 16.82 | PubMed[3] |

Typical Experimental Protocol:

-

MTT or Resazurin (B115843) Assay: The cytotoxicity is evaluated using colorimetric assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or resazurin assay. Cancer cells are treated with various concentrations of the compound for a specified period (e.g., 24, 48, 72 hours). The cell viability is then determined by measuring the absorbance of the colored product, and the IC₅₀ or EC₅₀ value is calculated.[3]

Signaling Pathways

Direct studies on the signaling pathways modulated by Stigmast-4-en-3,6-dione are not available in the reviewed literature. However, research on analogous compounds provides some insights into potential mechanisms of action.

A study on the related compound stigmast-4-en-3-one in the context of diabetic retinopathy revealed that its anti-angiogenic and anti-inflammatory effects are mediated through the activation of the glucocorticoid receptor and subsequent inhibition of the Hippo and VEGF signaling pathways .[4]

Another stigmastane analog, (22S,23S)-22,23-dihydroxystigmast-4-en-3-one , has been shown to possess antiviral and immunomodulatory activities. Importantly, this compound did not exhibit affinity for glucocorticoid or mineralocorticoid receptors , suggesting an alternative mechanism of action for its immunomodulatory effects.[5]

These findings suggest that the biological activities of stigmastane derivatives can be mediated through diverse signaling pathways. The presence and position of functional groups on the steroid backbone likely play a crucial role in determining the specific molecular targets and downstream effects.

Experimental Workflows and Logical Relationships

To investigate the biological activities of Stigmast-4-en-3,6-dione, a logical experimental workflow can be proposed, starting from its isolation and characterization to in-depth mechanistic studies.

Caption: A generalized experimental workflow for the study of Stigmast-4-en-3,6-dione.

This workflow illustrates the progression from isolating and identifying the compound to screening for various biological activities and then delving into the underlying mechanisms of action.

For a potential anti-inflammatory mechanism, a key signaling pathway to investigate would be the NF-κB pathway, which is a central regulator of inflammation.

Caption: A hypothetical model of Stigmast-4-en-3,6-dione's effect on the NF-κB pathway.

This diagram illustrates a potential mechanism where Stigmast-4-en-3,6-dione could exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines. This remains a hypothesis pending experimental validation.

Conclusion and Future Directions

The existing literature indicates that Stigmast-4-en-3,6-dione is a phytosteroid with potential anti-inflammatory and anti-allergic properties. However, there is a significant lack of detailed, quantitative data and mechanistic studies specifically on this compound. The information available for structurally similar molecules, such as stigmast-4-en-3-one and other stigmasterol derivatives, provides a valuable starting point for future research.

To advance the understanding of Stigmast-4-en-3,6-dione and its potential for drug development, future research should focus on:

-

Quantitative Bioactivity Screening: Performing comprehensive in vitro assays to determine the IC₅₀ or EC₅₀ values for its anti-inflammatory, anti-allergic, antimicrobial, and cytotoxic activities.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by Stigmast-4-en-3,6-dione, including key inflammatory pathways like NF-κB and MAPK, as well as its interaction with steroid receptors.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of Stigmast-4-en-3,6-dione in relevant animal models of inflammatory and allergic diseases.

A more thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stigmast-4-ene-3,6-dione | C29H46O2 | CID 5490007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stigmast-4-en-3-one from Euonymus alatus (Thunb.) Siebold. improves diabetic retinopathy and angiogenesis mediated by glucocorticoids receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocell - Antiviral and immunomodulatory activities of synthetic stigmastane analogs - CONICET [bicyt.conicet.gov.ar]

Methodological & Application

Synthesis of Stigmast-4-en-3,6-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals